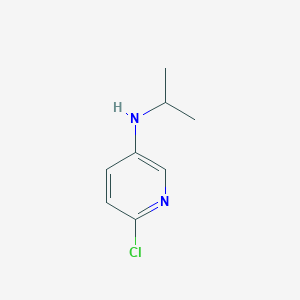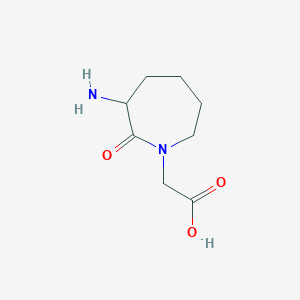
2-(3-amino-2-oxoazepan-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-2-oxoazepan-1-yl)acetic acid is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azepane ring, which is a seven-membered ring containing one nitrogen atom. The compound also features an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-2-oxoazepan-1-yl)acetic acid typically involves the cyclization of appropriate precursors to form the azepane ring, followed by the introduction of the amino and carboxylic acid groups. One common method involves the reaction of a suitable amine with a cyclic anhydride or lactone under controlled conditions to form the azepane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(3-amino-2-oxoazepan-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the azepane ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl
特性
分子式 |
C8H14N2O3 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-(3-amino-2-oxoazepan-1-yl)acetic acid |
InChI |
InChI=1S/C8H14N2O3/c9-6-3-1-2-4-10(8(6)13)5-7(11)12/h6H,1-5,9H2,(H,11,12) |
InChIキー |
NBOYLYUNMQVMQY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(=O)C(C1)N)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[Thiobis(methylene)]bis-1H-benzimidazole](/img/structure/B8743171.png)
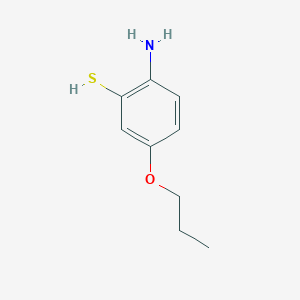
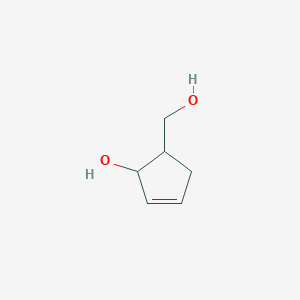

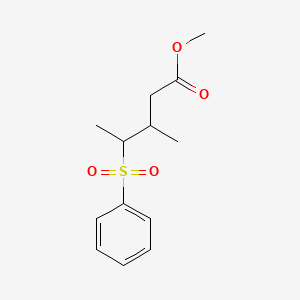
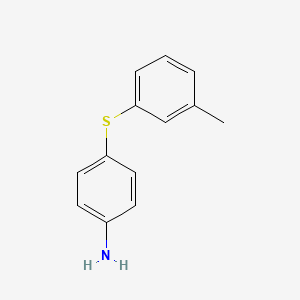

![[1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester](/img/structure/B8743221.png)


![tert-butyl N-(6-fluoro-5-formyl-2-pyridyl)-N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B8743242.png)

